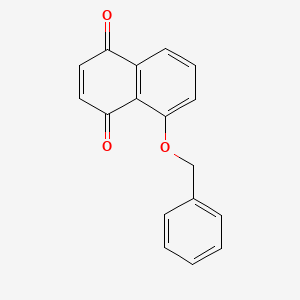

1,4-Naphthalenedione, 5-(phenylmethoxy)-

Description

Contextualization of the 1,4-Naphthoquinone (B94277) Core Structure in Contemporary Chemical Research

The 1,4-naphthoquinone moiety, a bicyclic aromatic dione, represents a privileged structure in chemical and medicinal research. mdpi.comnih.gov This planar molecule, consisting of a benzene (B151609) ring fused to a p-quinone ring, is a constituent of numerous natural products, most notably the vitamin K family. nih.gov The inherent reactivity of the 1,4-naphthoquinone core, characterized by its conjugated system of double bonds and carbonyl groups, makes it susceptible to a variety of chemical transformations, including reduction, oxidation, and nucleophilic additions. mdpi.commdpi.com

Industrially, 1,4-naphthoquinone is a precursor for the synthesis of anthraquinones, which are important intermediates in the dye industry. nih.gov In a laboratory setting, it is synthesized through the oxidation of naphthalene (B1677914) using reagents like chromic acid in acetic acid. prepchem.com The core structure's ability to undergo redox cycling and generate reactive oxygen species (ROS) is a key feature that underpins much of its biological investigation. mdpi.com This reactivity, combined with its capacity to interact with various biological macromolecules, has cemented the 1,4-naphthoquinone skeleton as a versatile platform for synthetic and medicinal chemistry endeavors. mdpi.comnih.gov

Significance of Substituted Naphthoquinones in Academic Inquiry and Preclinical Investigations

The true potential of the 1,4-naphthoquinone scaffold is unlocked through the introduction of various substituents onto its ring system. These modifications can profoundly influence the molecule's physicochemical properties, such as its redox potential, lipophilicity, and steric profile, thereby modulating its biological activity. mdpi.com The performance of these compounds is directly related to the functional groups attached to the 1,4-naphthoquinone nucleus. mdpi.com

Substituted naphthoquinones have been the subject of extensive academic and preclinical research, demonstrating a wide array of pharmacological properties. These include cytotoxic, antibacterial, antifungal, antiviral, anti-inflammatory, and antiprotozoal activities. nih.govnih.govnih.govscielo.brnih.gov For instance, the position of hydroxyl groups can play a crucial role in the observed activity by affecting redox potentials and pro-oxidant capabilities. researchgate.net The introduction of nitrogen-containing groups, such as amino or anilino moieties, has been shown to amplify biological activity against numerous targets. mdpi.com

The following table summarizes the observed biological activities for various classes of substituted 1,4-naphthoquinones:

| Substitution Class | Observed Biological Activities | Example Compounds/Derivatives |

| Hydroxy-substituted | Anticancer, Antibacterial, Antiprotozoal. scielo.brnih.govnih.gov | Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), Plumbagin. nih.gov |

| Amino-substituted | Anticancer, Antibacterial. mdpi.comnih.gov | 2-Anilino-1,4-naphthoquinone derivatives. mdpi.com |

| Thioether-substituted | Anticancer, Antibacterial. mdpi.comnih.gov | Naphthoquinone-thioether hybrids. mdpi.com |

| Alkoxy-substituted | Antiplasmodial, Cytotoxic. researchgate.net | 2-Alkoxy-1,4-naphthoquinone cations. researchgate.net |

| Halogen-substituted | Anticancer. nih.gov | 2-Chloro-3-substituted-1,4-naphthoquinones. nih.gov |

These studies underscore the importance of structure-activity relationship (SAR) investigations in designing novel naphthoquinone derivatives with enhanced potency and selectivity for specific biological targets.

Research Trajectories for 1,4-Naphthalenedione, 5-(phenylmethoxy)- and Closely Related Analogs

1,4-Naphthalenedione, 5-(phenylmethoxy)-, also known as 5-(benzyloxy)-1,4-naphthoquinone, is a derivative of the naturally occurring juglone. The presence of the bulky, lipophilic benzyloxy group at the C-5 position is anticipated to significantly influence its biological profile compared to its hydroxylated parent compound.

Research into this specific compound and its close analogs is primarily directed by the extensive knowledge gathered from other 5-substituted naphthoquinones. The primary research trajectories include:

Anticancer and Cytotoxicity Studies: A major focus of naphthoquinone research is its potential as an anticancer agent. nih.govnih.govmdpi.com Studies on derivatives of juglone (5-hydroxy-1,4-naphthoquinone) have shown significant cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, a series of 7-methyljuglone (B1678795) derivatives were synthesized and evaluated for their cytotoxicity, with some compounds showing potent activity against HeLa and DU145 cell lines. nih.gov It is hypothesized that the benzyloxy group in 1,4-Naphthalenedione, 5-(phenylmethoxy)- could enhance cellular uptake and interaction with intracellular targets due to increased lipophilicity, potentially leading to potent cytotoxic effects. Investigations into its effects on cell proliferation, apoptosis, and cell cycle arrest in various cancer cell lines are a logical next step. nih.govmdpi.com A study on binaphthalene-1,4-dione derivatives included the synthesis of 1'-(Benzyloxy)-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione, which was evaluated for its antiproliferative effects against colon and non-small cell lung cancer cell lines. tandfonline.com

Antimicrobial and Antiprotozoal Investigations: Naphthoquinones are known for their broad-spectrum antimicrobial activity. nih.govscielo.brnih.gov The parent compound, juglone, has demonstrated antibacterial activity, particularly against Staphylococcus aureus. nih.gov The modification of the hydroxyl group to a benzyloxy ether may alter the mechanism of action, which often involves the generation of reactive oxygen species. nih.gov Furthermore, naphthoquinone derivatives have shown promising activity against various protozoan parasites, including those responsible for Chagas disease and leishmaniasis. nih.govnih.gov The evaluation of 1,4-Naphthalenedione, 5-(phenylmethoxy)- against a panel of bacteria, fungi, and protozoa would be a valuable research direction to explore its potential as an anti-infective agent. nih.govnih.govnih.gov

The table below outlines potential research directions and the rationale based on studies of analogous compounds.

| Research Trajectory | Rationale based on Analog Studies | Key Analogs |

| Anticancer | Derivatives of 5-hydroxy-1,4-naphthoquinone (juglone) exhibit significant cytotoxicity. The benzyloxy group may enhance lipophilicity and cellular uptake. nih.govnih.govtandfonline.com | 7-Methyljuglone derivatives, 1'-(Benzyloxy)-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione. nih.govtandfonline.com |

| Antimicrobial | Juglone and other naphthoquinones show activity against Gram-positive bacteria. scielo.brnih.gov | 5-Hydroxy-1,4-naphthoquinone (Juglone), 5-amino-8-hydroxy-1,4-naphthoquinone. scielo.brnih.gov |

| Antiprotozoal | Naphthoquinone derivatives are effective against Trypanosoma cruzi and Leishmania species. nih.govnih.gov | Substituted 1,4-naphthoquinones. nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

75445-61-3 |

|---|---|

Molecular Formula |

C17H12O3 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

5-phenylmethoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C17H12O3/c18-14-9-10-15(19)17-13(14)7-4-8-16(17)20-11-12-5-2-1-3-6-12/h1-10H,11H2 |

InChI Key |

ZUMQZEANHGSXGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=O)C=CC3=O |

Origin of Product |

United States |

Chemical Derivatization and Structural Modification Strategies of 1,4 Naphthalenedione, 5 Phenylmethoxy Analogs

Introduction of Diverse Chemical Moieties onto the Naphthoquinone Scaffold

The 1,4-naphthoquinone (B94277) core is a versatile platform for the introduction of a wide array of chemical groups, which can modulate its electronic properties and biological functions. nih.gov Common strategies involve nucleophilic substitution reactions at the C2 and C3 positions, particularly when starting with halogenated or hydroxylated naphthoquinones. researchgate.netnih.gov

Key derivatization approaches include:

Amination and Anilination : The introduction of nitrogen-containing substituents is a widely explored route. This can be achieved by reacting halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, with various aliphatic or aromatic amines. nih.gov For instance, the synthesis of 2-anilino and 2,3-dianilino-1,4-naphthoquinones has been reported. researchgate.net Another approach involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) with amines to generate 2-amino derivatives. nih.gov The Mannich reaction on lawsone also yields 2-hydroxy-3-(aminomethyl)-1,4-naphthoquinone compounds. nih.gov

Introduction of Oxygenated Moieties : Phenoxy groups can be introduced onto the naphthoquinone scaffold, leading to compounds like 2-phenoxy- and 2,3-diphenoxy-1,4-naphthoquinones. researchgate.net

Heterocyclic Attachments : The scaffold can be functionalized by incorporating various heterocyclic rings such as pyrazole, triazole, and indole, which are known to be pharmacologically active. nih.gov A common method for creating 1,2,3-triazole-1,4-naphthoquinone conjugates is through "click chemistry," reacting an O-propargyl-naphthoquinone intermediate with various azides. nih.gov

Amino Acid Conjugation : Naphthoquinone-amino acid derivatives have been synthesized, demonstrating the scaffold's utility in creating peptidomimetic structures. researchgate.net

Side Chain Alkylation : Radical decarboxylation procedures can be used to attach alkyl side chains to the naphthoquinone ring, which can be further functionalized. nih.gov

These modifications are often performed to alter the molecule's redox potential, solubility, and ability to interact with biological targets. The presence of the electron-donating 5-(phenylmethoxy) group would influence the regioselectivity and reactivity of these substitution reactions compared to unsubstituted or electron-withdrawn naphthoquinones.

Table 1: Examples of Chemical Moieties Introduced onto the 1,4-Naphthoquinone Scaffold

| Starting Material | Reagents | Moiety Introduced | Resulting Derivative Class | Reference(s) |

| 2,3-Dichloro-1,4-naphthoquinone | Aromatic amines | Phenylamino (B1219803) group | 2-Chloro-3-(phenylamino)-1,4-naphthoquinones | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | Substituted anilines, Bromo-acetyl bromide | Amino-phenyl-acetamide group | 2-(2-Substituted-anilino)-N-acetyl-1,4-naphthoquinones | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | Propargyl bromide, Alkyl/Aryl azides | 1,2,3-Triazole ring | 1,2,3-Triazole-1,4-naphthoquinone conjugates | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | Amines, Formaldehyde | Aminomethyl group | Lawsone Mannich bases | nih.gov |

| 1,4-Naphthoquinone-3-carboxylic acid | Bromoalkanoic acids, PPh₃ | Alkyl-phosphonium cation | Naphthoquinone-based phosphonium (B103445) cations | nih.gov |

Synthesis of Conjugates and Hybrid Molecular Systems

Molecular hybridization is a rational design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create chimeric compounds with improved affinity for multiple targets or enhanced physicochemical properties compared to the parent molecules. nih.gov The 1,4-naphthoquinone unit is considered a "privileged structure" and is frequently used as a template in the design of such hybrids. nih.gov

The synthesis of these conjugates often involves linking the naphthoquinone moiety to another bioactive molecule via a stable covalent bond, sometimes through a flexible or rigid linker. For 5-hydroxy-1,4-naphthoquinone (Juglone), a close analog of the title compound, this has been demonstrated. For example, tacrine-naphthoquinone hybrids have been synthesized from Juglone (B1673114) with potential applications in medicine. sigmaaldrich.com

Other examples of naphthoquinone-based hybrid systems include:

Naphthoquinone-Quinoline Hybrids : New hybrids of 1,4-naphthoquinone have been synthesized with 8-hydroxyquinoline (B1678124) moieties. These are typically formed by reacting a bromo-substituted naphthoquinone with the quinolinol in the presence of a base. nih.govmdpi.com

Naphthoquinone-Natural Product Hybrids : The 1,4-naphthoquinone scaffold has been connected to other natural products like betulin (B1666924) and diosgenin. nih.gov

Naphthoquinone-Chalcone Hybrids : The synthesis of hybrids incorporating the chalcone (B49325) framework has also been explored. nih.gov

Naphthoquinone-Sulfone Hybrids : 1,4-Naphthoquinone has been hybridized with diaminodiphenyl sulfone to create novel molecular structures. mdpi.com

The design of these hybrids often relies on computational methods to predict the interactions of the new molecule with its intended biological targets. mdpi.com The phenylmethoxy group in 1,4-naphthalenedione, 5-(phenylmethoxy)- could serve as a synthetic handle or a key structural element in the design of new hybrid molecules.

Table 2: Selected Examples of Naphthoquinone-Based Hybrid Molecular Systems

| Naphthoquinone Core | Hybridized Moiety | Linkage Type | Resulting Hybrid System | Reference(s) |

| 2-Bromo-1,4-naphthoquinone | 8-Hydroxyquinoline | C-C bond | 2-(8-hydroxyquinolin-5-yl)-1,4-naphthalenedione | mdpi.com |

| 5-Hydroxy-1,4-naphthoquinone (Juglone) | Tacrine | Not specified | Tacrine-naphthoquinone hybrids | sigmaaldrich.com |

| 1,4-Naphthoquinone | Betulin, Diosgenin, Nucleosides | Not specified | Naphthoquinone-natural product conjugates | nih.gov |

| 1,4-Naphthoquinone | Diaminodiphenyl sulfone | Not specified | 1,4-Naphthoquinone-diaminodiphenyl sulfone hybrids | mdpi.com |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Chalcone | C-C bond | NQ-based chalcone hybrids | nih.gov |

Formation of Metal Complexes with Naphthoquinone Ligands in Coordination Chemistry Research

The carbonyl and hydroxyl groups on the naphthoquinone ring are excellent coordinating sites for metal ions, making naphthoquinones versatile ligands in coordination chemistry. The resulting metal complexes can exhibit unique redox properties, geometries, and reactivity distinct from the free ligand.

Research into the coordination chemistry of 5-hydroxy-1,4-naphthoquinone (Juglone) provides a direct model for the potential complexation behavior of its benzyloxy-protected analog. Three novel cobalt(III) complexes incorporating the 5-hydroxy-1,4-naphthoquinone nucleus have been synthesized and characterized. nih.gov In these complexes, the naphthoquinone acts as a bidentate ligand, coordinating to the cobalt center through the oxygen of the C5-hydroxyl group and the adjacent C4-carbonyl oxygen.

Key findings from this research include:

Synthesis : The complexes were synthesized and fully characterized using methods such as IR and UV-Visible spectroscopy, ESI mass spectrometry, and elemental analysis. nih.gov

Structure : Density functional theory (DFT) calculations were used to obtain information about the molecular structure of the complexes. nih.gov

Redox Behavior : Cyclic voltammetry analysis indicated that substituents on the ligand did not have a significant effect on the Co³⁺/Co²⁺ redox potential. Upon reduction of the cobalt center from Co³⁺ to Co²⁺, the naphthoquinone ligand rapidly and irreversibly dissociated from the metal. nih.gov

While 1,4-naphthalenedione, 5-(phenylmethoxy)- lacks the acidic proton of the hydroxyl group found in Juglone, its C4 and C5 oxygen atoms could still potentially coordinate with metal centers, though likely forming complexes with different stabilities and structural features. The bulky phenylmethoxy group might also introduce steric hindrance that could influence the coordination geometry.

Table 3: Cobalt(III) Complexes with 5-Hydroxy-1,4-naphthoquinone (Juglone) Ligands

| Complex Feature | Description | Reference |

| Metal Center | Cobalt(III) | nih.gov |

| Ligand | 5-Hydroxy-1,4-naphthoquinone (Juglone) | nih.gov |

| Coordination Mode | Bidentate (via C5-OH and C4=O) | nih.gov |

| Characterization Methods | IR, UV-Vis, ESI-MS, CHN Analysis, DFT, Cyclic Voltammetry | nih.gov |

| Key Property | Ligand dissociation upon reduction of Co³⁺ to Co²⁺ | nih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques for 1,4 Naphthalenedione, 5 Phenylmethoxy and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1,4-naphthoquinone (B94277) derivatives. elsevierpure.comresearchgate.netnih.gov Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule. For instance, in many naphthoquinone derivatives, ¹H and ¹³C NMR spectra are fundamental tools for structural elucidation. researchgate.netipb.pt

A representative, though general, dataset for a 1,4-naphthoquinone derivative is presented below. Note that specific chemical shifts for 1,4-Naphthalenedione, 5-(phenylmethoxy)- would require experimental determination.

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| H-2 | ~6.9 | C-1 | ~185.0 |

| H-3 | ~6.9 | C-2 | ~138.0 |

| H-6 | ~7.7 | C-3 | ~139.0 |

| H-7 | ~7.5 | C-4 | ~184.0 |

| H-8 | ~7.3 | C-4a | ~132.0 |

| -OCH₂Ph | ~5.2 | C-5 | ~158.0 |

| Phenyl-H | ~7.4 | C-6 | ~120.0 |

| C-7 | ~135.0 | ||

| C-8 | ~115.0 | ||

| C-8a | ~130.0 | ||

| -OCH₂Ph | ~71.0 | ||

| Phenyl C | ~127-136 |

To resolve complex structural ambiguities, advanced 2D NMR techniques are employed. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. columbia.edu The HSQC spectrum is crucial for assigning the chemical shifts of carbon signals to their corresponding proton signals. nih.gov An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This is instrumental in piecing together the molecular skeleton by connecting different spin systems. For example, correlations from the benzylic protons (-OCH₂Ph) to carbons in the naphthoquinone core would confirm the connectivity of the phenylmethoxy group. The HMBC experiment reveals correlations between carbons and protons separated by two, three, or even four bonds in conjugated systems. columbia.edu

Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY is used to determine spatial proximities between protons. This technique can help to establish the relative stereochemistry and conformation of the molecule in solution. For instance, a ROESY spectrum can show the interaction between a methyl group and adjacent protons. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Vibrational spectroscopy provides a molecular fingerprint, identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a 1,4-naphthoquinone derivative is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. Typically, two distinct C=O stretching bands are observed in the region of 1640-1680 cm⁻¹. researchgate.net The C-O stretching of the ether linkage would appear in the 1200-1300 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are typically observed around 3060 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to achieve a complete assignment of vibrational modes. mdpi.com

A table of typical vibrational frequencies for a 5-alkoxy-1,4-naphthoquinone is provided below.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| C=O (Quinone) | Stretching | 1660 - 1680 |

| C=C (Aromatic) | Stretching | 1580 - 1620 |

| C-O (Ether) | Stretching | 1250 - 1300 |

| C-H (Aromatic) | Stretching | 3050 - 3100 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. rsc.org Electrospray ionization (ESI) is a common technique used for naphthoquinone derivatives. nih.gov

The mass spectrum of 1,4-Naphthalenedione, 5-(phenylmethoxy)- would show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, confirming its molecular weight of 264.27 g/mol . The fragmentation patterns of naphthoquinones are well-studied and often involve the loss of CO molecules. rsc.orgacs.org For 5-(benzyloxy)-1,4-naphthoquinone, a characteristic fragmentation would be the cleavage of the benzyl (B1604629) group, leading to a significant peak corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another major fragmentation pathway would involve the loss of the entire benzyloxy group.

Alpha fragmentation is a common pathway driven by the stability of the resulting cation and the formation of a new bond. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 1,4-naphthoquinone and its derivatives typically displays multiple absorption bands. researchgate.netphotochemcad.com For 1,4-naphthoquinone itself, characteristic absorption maxima are observed around 246 nm, 252 nm, and 330 nm. researchgate.net

The introduction of the 5-(phenylmethoxy) group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system. The color of naphthoquinone compounds, which can range from yellow to red, is a result of these electronic transitions in the visible region. researchgate.net Theoretical calculations can be used to predict the UV-Vis absorption spectra. researchgate.net

| Compound | λmax (nm) | Solvent |

| 1,4-Naphthoquinone | 246, 331 | Ethanol |

| Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) | 249, 421 | Not Specified |

| 1,4-Naphthalenedione, 5-(phenylmethoxy)- | Expected shift to longer λ | Varies |

Electrochemical Methods for Redox Characterization (e.g., Cyclic Voltammetry)

The redox properties of naphthoquinones are central to many of their biological activities and applications. nih.govresearchgate.net Cyclic voltammetry (CV) is the primary technique used to study these properties. rsc.org The CV of a naphthoquinone derivative typically shows two reversible one-electron reduction waves, corresponding to the formation of a semiquinone radical anion and then a dianion. iu.edunih.gov

The reduction potentials are sensitive to the nature and position of substituents on the naphthoquinone ring. The electron-donating nature of the phenylmethoxy group at the 5-position would be expected to make the reduction of the quinone moiety more difficult compared to the unsubstituted 1,4-naphthoquinone, resulting in more negative reduction potentials. In some cases, constant current electrolysis is used in the synthesis of naphthoquinone derivatives. google.com

Chromatographic Techniques for Separation, Purification, and Purity Assessment in Laboratory Research

Chromatographic methods are essential for the isolation, purification, and assessment of the purity of synthesized 1,4-Naphthalenedione, 5-(phenylmethoxy)-.

Column Chromatography: This is a standard method for the purification of reaction mixtures, often using silica (B1680970) gel as the stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is used for both purification and to determine the purity of the final compound. nih.govnih.gov Purity is often confirmed to be ≥95% by HPLC analysis for further studies. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. researchgate.net

Theoretical and Computational Studies of 1,4 Naphthalenedione, 5 Phenylmethoxy and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to molecules like 1,4-naphthoquinone (B94277) derivatives to calculate their optimized geometry, vibrational frequencies, and electronic properties. nih.gov DFT calculations help in understanding the relationship between a molecule's structure and its chemical behavior. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In naphthoquinone derivatives, the HOMO is often delocalized over the naphthalene (B1677914) ring system, while the LUMO also shows significant delocalization. researchgate.net The distribution and energies of these orbitals provide information about the most probable sites for electrophilic and nucleophilic attacks. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity of the molecule. nih.gov

Table 1: Example Frontier Orbital Energies and Reactivity Descriptors for Naphthoquinone Analogs Note: The following data is illustrative, based on typical values for similar compounds calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| Analog A | -6.25 | -2.85 | 3.40 | 1.70 | -4.55 | 6.09 |

| Analog B | -6.40 | -3.10 | 3.30 | 1.65 | -4.75 | 6.84 |

| Analog C | -6.15 | -2.70 | 3.45 | 1.73 | -4.43 | 5.66 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In MEP maps, regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are prone to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-poor and susceptible to nucleophilic attack. nih.gov

For naphthoquinone derivatives, MEP calculations consistently show regions of high negative potential located around the electronegative quinonoid and hydroxyl oxygen atoms. researchgate.netnih.gov These negative regions are crucial for the molecule's interaction with biological receptors. nih.gov The distribution of these potentials helps to explain the non-covalent interactions, such as hydrogen bonding, that govern how these compounds bind to target proteins. researchgate.net

Molecular Docking Simulations for Investigating Ligand-Target Interactions in Preclinical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). e-century.usthebioscan.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. thebioscan.comnih.gov The simulation results in a binding affinity score, commonly expressed in kcal/mol, where a more negative value indicates a stronger and more stable interaction. e-century.us A binding energy of ≤ -5.0 kcal/mol is generally considered to indicate good binding activity. e-century.us

For 1,4-naphthoquinone and its analogs, molecular docking has been used to investigate their binding modes with various protein targets implicated in diseases like cancer and parasitic infections. nih.govsemanticscholar.orgnih.gov For instance, derivatives have been docked into the active sites of enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Polo-like kinase 1 (Plk1). nih.govsemanticscholar.org These studies reveal key interactions, such as hydrogen bonds and steric interactions, between the naphthoquinone scaffold and specific amino acid residues in the protein's active site. semanticscholar.org

Table 2: Example Molecular Docking Scores of Naphthoquinone Analogs Against Various Protein Targets

| Compound | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Naphthoquinone Analog 1 | NAD(P)H quinone dehydrogenase 1 (NQO1) | 2F1O | -7.5 |

| Naphthoquinone Analog 2 | Polo-like kinase 1 (Plk1) | 3THB | -8.2 |

| Naphthoquinone Analog 3 | Fungal Lanosterol-14α Demethylase | - | -9.1 |

| Naphthoquinone Analog 4 | Trypanosoma cruzi Cruzain | - | -6.8 |

Computational Prediction and Validation of Spectroscopic Data

Computational methods, particularly DFT, are employed to predict various spectroscopic properties of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govejosat.com.tr These theoretical predictions are highly valuable as they can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.govresearchgate.net

For example, theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. nih.gov The calculated spectrum can be correlated with the experimental one, often showing a high degree of agreement (e.g., a correlation of 0.994). researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which helps in interpreting its UV-Vis absorption spectrum. mdpi.comnih.gov The validation of computational results against experimental data provides confidence in the theoretical models used to describe the molecule. researchgate.net

Table 3: Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies for Key Functional Groups in a Naphthoquinone Analog

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| C=O stretch (quinone) | 1676 | 1680 |

| C=C stretch (aromatic) | 1595 | 1600 |

| C-O stretch | 1296 | 1305 |

| C-H stretch (aromatic) | 3070 | 3075 |

In Silico Assessment of Molecular Properties Relevant to Biological Activity

In silico methods are crucial for predicting the pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.govijfmr.com These predictions help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures.

A common approach is to evaluate compounds based on guidelines like Lipinski's Rule of Five, which predicts oral bioavailability. e-century.us This rule assesses properties such as molecular weight (MW < 500 g/mol ), the octanol-water partition coefficient (LogP ≤ 5), the number of hydrogen bond donors (HBD ≤ 5), and the number of hydrogen bond acceptors (HBA ≤ 10). e-century.us Other important descriptors include the Topological Polar Surface Area (TPSA), which relates to drug transport and bioavailability. e-century.us Computational tools can also predict potential toxicity, carcinogenicity, and mutagenicity. jbcpm.comnih.gov Studies on 1,4-naphthoquinone derivatives often include these in silico assessments to evaluate their potential as therapeutic agents. ijfmr.comnih.gov

Table 4: Predicted Drug-Likeness and ADMET Properties for a Naphthoquinone Analog

| Property | Predicted Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight ( g/mol ) | 342.36 | < 500 | Yes |

| MLogP | 4.05 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| TPSA (Ų) | 46.53 | < 140 | Yes |

| Number of Rotatable Bonds | 4 | ≤ 10 | Yes |

Redox Chemistry and Electrochemical Properties of Naphthoquinone Systems

Characterization of Reversible Oxidation-Reduction Processes of the Quinone Moiety

The defining characteristic of the 1,4-naphthoquinone (B94277) framework is its ability to undergo reversible oxidation-reduction reactions. scielo.org.coredalyc.org This process is central to their function in both biological and chemical systems. The quinone moiety can accept one or two electrons, leading to the formation of a semiquinone radical anion and a hydroquinone (B1673460) dianion, respectively. scielo.org.coredalyc.org

Quinone (Oxidized Form) ⇌ Semiquinone (Radical Intermediate) ⇌ Hydroquinone (Reduced Form)

This reversibility is a key feature, allowing naphthoquinones to act as electron carriers or mediators in various processes. acs.org Spectroelectrochemical studies on naphthoquinone derivatives, such as peptide-incorporated naphthoquinone, have demonstrated a two-electron reversible Nernstian behavior over a range of pH values, confirming the coupled nature of the electron and proton transfer. nih.gov The electrochemical profile of many 1,4-naphthoquinone derivatives typically shows two consecutive one-electron reversible waves, corresponding to the sequential reduction to the semiquinone and then to the hydroquinone. researchgate.net

| State | Description | Key Characteristics |

|---|---|---|

| Quinone | The fully oxidized state of the 1,4-naphthalenedione core. | Acts as an electron acceptor (oxidizing agent). |

| Semiquinone | A radical anion formed by a one-electron reduction of the quinone. | Highly reactive intermediate species. scielo.org.coredalyc.org |

| Hydroquinone | The fully reduced state (a dihydroxybenzene analog) formed by a two-electron reduction. | Can be re-oxidized back to the quinone form. libretexts.orgnih.gov |

Mechanisms of Electron Transfer in Aqueous and Non-Aqueous Media

The mechanism of electron transfer for naphthoquinone systems is highly dependent on the chemical environment, particularly the presence and availability of protons. This leads to distinct behaviors in aqueous versus non-aqueous (aprotic) media.

In aqueous media , the redox process is typically coupled with proton transfer. semanticscholar.org

Acidic and Neutral Conditions: The reduction is generally a single-step, two-electron, two-proton process, directly converting the quinone to the hydroquinone. semanticscholar.orgwikipedia.org The pH dependence of the midpoint potential for compounds like heptaNaq has been measured at approximately -58 mV/pH unit, which is consistent with a 2e⁻/2H⁺ coupled process. nih.gov

Alkaline Conditions: At higher pH, the reduction can proceed via a two-electron transfer without the involvement of protons, forming the dianion. semanticscholar.orgwikipedia.org

First Reduction Step: The quinone (NQ) accepts a single electron to form the semiquinone radical anion (NQ•⁻).

Second Reduction Step: The semiquinone radical anion accepts a second electron to form the quinone dianion (NQ²⁻).

This two-step reduction is observable as two separate reversible peaks in cyclic voltammetry experiments. semanticscholar.org The study of various naphthoquinone derivatives has consistently shown these two reversible reduction processes in aprotic solvents. marmara.edu.trmdpi.com

Role in the Generation of Reactive Oxygen Species (ROS) via Redox Cycling in Research Models

A significant aspect of naphthoquinone biochemistry is their ability to undergo redox cycling, a process that can generate reactive oxygen species (ROS). nih.govnih.govnih.gov This activity is a cornerstone of their biological effects, including their anticancer and antimicrobial properties. nih.govnih.gov The redox cycling process is a cyclic reaction involving the reduction of the quinone and the subsequent auto-oxidation of the product. nih.gov

The mechanism proceeds as follows:

Enzymatic Reduction: The naphthoquinone is reduced to its semiquinone form by cellular reductases, such as NADPH-cytochrome P450 reductase, at the expense of cellular reducing equivalents like NADPH or NADH. redalyc.orgnih.gov

Reaction with Molecular Oxygen: The unstable semiquinone radical rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent quinone and forming a superoxide (B77818) anion radical (O₂•⁻). scielo.org.coredalyc.org

ROS Cascade: The parent quinone is now free to be reduced again, continuing the cycle. nih.gov The superoxide anion can be converted into other ROS, such as hydrogen peroxide (H₂O₂) by superoxide dismutase, and subsequently to the highly reactive hydroxyl radical (•OH). scielo.org.comdpi.comacs.org

This continuous generation of ROS can overwhelm cellular antioxidant defenses, leading to oxidative stress, which can damage cellular components like DNA, lipids, and proteins. nih.govnih.gov Naphthoquinones such as plumbagin, juglone (B1673114), and menadione are well-documented redox cyclers that induce oxidative stress and apoptosis in research models. nih.govnih.govnih.govoup.comfrontiersin.org

| Step | Reactants | Products | Description |

|---|---|---|---|

| 1. Reduction | Naphthoquinone (NQ), Cellular Reductases (e.g., NADPH) | Semiquinone (NQ•⁻), Oxidized Reductase (e.g., NADP⁺) | The quinone moiety accepts an electron from a cellular source. nih.gov |

| 2. Oxidation (Electron Transfer) | Semiquinone (NQ•⁻), Molecular Oxygen (O₂) | Naphthoquinone (NQ), Superoxide Radical (O₂•⁻) | The semiquinone is re-oxidized, transferring an electron to oxygen. scielo.org.coredalyc.org |

| 3. Propagation | Superoxide Radical (O₂•⁻) | Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) | A cascade generates more potent reactive oxygen species. acs.org |

Impact of Substituents on Redox Potentials and Electrochemical Behavior

The electrochemical properties of the 1,4-naphthoquinone core can be precisely tuned by the presence of substituents on the aromatic ring. nih.gov These modifications alter the electron density of the quinone system, thereby changing its redox potential (the tendency to accept electrons). acs.org This principle is crucial for understanding the specific properties of 1,4-Naphthalenedione, 5-(phenylmethoxy)-.

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or alkyl groups (-CH₃) donate electron density to the ring system. researchgate.net This makes the quinone more difficult to reduce, thus lowering its redox potential. For example, the toxicity of hydroxy-substituted 1,4-naphthoquinones, which is linked to their redox activity, varies with the position and number of -OH groups. frontiersin.org

Electron-Withdrawing Groups (EWGs): Substituents like halogens (-Cl), nitro (-NO₂), or cyano (-CN) groups pull electron density away from the ring system. researchgate.netrsc.org This makes the quinone more electron-deficient and easier to reduce, thereby increasing its redox potential. Studies on substituted naphthoquinones have shown that the introduction of different functional groups leads to a shift in the peak potentials observed in cyclic voltammetry. mdpi.comacs.org

For 1,4-Naphthalenedione, 5-(phenylmethoxy)- , the substituent at the 5-position is a phenylmethoxy (benzyloxy) group (-OCH₂C₆H₅). This group, being an ether, functions as an electron-donating group. Therefore, its presence is expected to lower the redox potential of the naphthoquinone core compared to the unsubstituted 1,4-naphthoquinone. Its effect would be comparable to other electron-donating groups like the hydroxyl group in its parent compound, juglone, or a methoxy group. nih.govresearchgate.net

| Substituent Type | Examples | Effect on Electron Density | Effect on Redox Potential | Relevant Compounds |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OH, -OCH₃, -CH₃, -OCH₂C₆H₅ | Increases | Decreases (Easier to Oxidize/Harder to Reduce) | Juglone, Plumbagin, 1,4-Naphthalenedione, 5-(phenylmethoxy)- |

| Unsubstituted | -H | Baseline | Baseline | 1,4-Naphthoquinone |

| Electron-Withdrawing (EWG) | -Cl, -CN, -NO₂ | Decreases | Increases (Harder to Oxidize/Easier to Reduce) | Dichlone (2,3-dichloro-1,4-naphthoquinone) acs.org |

Mechanistic Investigations in Biological Systems in Vitro Research Models

Modulation of Cellular Pathways in Defined Cellular Models

In vitro studies utilizing defined cellular models have been instrumental in elucidating the intricate ways in which 1,4-naphthalenedione, 5-(phenylmethoxy)- and related naphthoquinones interfere with cellular processes. These investigations have highlighted the compound's ability to interact with specific enzymes, induce oxidative stress, affect DNA integrity, and modify proteins, collectively contributing to its observed biological activities.

Interaction with Enzymes

The enzymatic interactions of naphthoquinone derivatives are a cornerstone of their biological activity. Research has demonstrated that these compounds can engage with a variety of enzymes, leading to either inhibition or altered function, which in turn disrupts essential cellular processes.

NAD(P)H Quinone Oxidoreductase 1 (NQO1): Naphthoquinones are known substrates for NQO1, a flavoprotein that catalyzes their two-electron reduction. This process can be a double-edged sword. While it can be a detoxification pathway, in some contexts, it can also lead to the generation of unstable hydroquinones that auto-oxidize, creating a futile redox cycle and subsequent oxidative stress. The interaction of dimeric naphthoquinones with NQO1 has been confirmed through crystal structures, showing a direct binding at the active site. nih.gov This interaction can influence the redox state of the FAD cofactor. nih.gov Some cancer cells exhibit high levels of NQO1, a characteristic that can be exploited for targeted therapies. mdpi.com

DNA Polymerases and Topoisomerases: The integrity and replication of DNA are governed by enzymes such as DNA polymerases and topoisomerases. Certain naphthoquinone derivatives have been shown to inhibit these crucial enzymes. For instance, some 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinone derivatives have demonstrated inhibitory effects on DNA topoisomerase I. nih.gov Specifically, 6-acyl-DMNQ compounds displayed higher potency in inhibiting DNA topoisomerase I compared to their 2-acyl counterparts, suggesting that the electrophilicity of the quinone moiety plays a role. nih.gov The inhibition of DNA topoisomerase I by 2- or 6-(1-azidoalkyl)-5,8-dimethoxy-1,4-naphthoquinone derivatives has also been reported. nih.gov

Protein Disulfide Isomerase (PDI): PDI is a chaperone protein involved in the formation, isomerization, and reduction of disulfide bonds in the endoplasmic reticulum. Its activity is crucial for proper protein folding. nih.gov Overexpression of PDI is observed in various cancers and is linked to cancer cell proliferation, adhesion, and migration. nih.gov Derivatives of 5-hydroxy-1,4-naphthoquinone (juglone) have been identified as inhibitors of PDI. nih.gov This inhibition is a potential mechanism for their anticancer effects. Small molecule inhibitors of PDI have been shown to suppress apoptosis induced by misfolded proteins, highlighting the therapeutic potential of targeting this enzyme. nih.gov

Induction of Oxidative Stress and Cellular Antioxidant Responses in Research Models

A prominent mechanism of action for many naphthoquinones is their ability to induce oxidative stress within cells. This is primarily achieved through redox cycling, a process where the quinone is reduced to a semiquinone radical or a hydroquinone (B1673460), which then reacts with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. mdpi.comnih.gov

The generation of ROS disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA. researchgate.net This increase in oxidative stress can trigger cellular antioxidant responses. For example, the pro-oxidant nature of 1,4-naphthoquinone (B94277) has been shown to modulate cellular redox by decreasing the GSH/GSSG ratio, which in turn can activate the Nrf-2 pathway, a key regulator of antioxidant gene expression. nih.gov However, excessive ROS production can overwhelm the cell's antioxidant capacity, leading to cell death. nih.govnih.gov Studies on various 1,4-naphthoquinone derivatives have consistently demonstrated their ability to increase intracellular ROS levels in cancer cells, which is often a critical step in their cytotoxic mechanism. mdpi.comnih.govnih.gov For instance, the hepatic microsomal metabolism of 1,4-naphthoquinone generates superoxide free radicals. nih.gov

Effects on Deoxyribonucleic Acid (DNA) in Cellular and Molecular Assays

Beyond enzymatic inhibition, naphthoquinones can directly interact with DNA, leading to damage and dysfunction. The planar aromatic structure of the naphthoquinone core allows for intercalation between DNA base pairs, which can disrupt DNA replication and transcription. nih.gov

Furthermore, the electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack, leading to alkylation of DNA bases. mdpi.com This covalent modification can result in mutations and genomic instability. Another consequence of the oxidative stress induced by naphthoquinones is the generation of single and double-strand breaks in the DNA. nih.gov The production of ROS can damage the deoxyribose-phosphate backbone of DNA. researchgate.net The ability of certain naphthoquinone derivatives to cause DNA damage has been confirmed in various assays, including those that measure conformational changes in DNA and DNA leakage from cells. mdpi.commdpi.com

Protein Modification and Adduct Formation

The electrophilic character of the 1,4-naphthoquinone scaffold facilitates covalent interactions with nucleophilic groups in proteins, particularly the thiol groups of cysteine residues. mdpi.com This process, known as arylation, can lead to the formation of protein adducts, altering the structure and function of the target proteins. nih.gov

Research on Cellular Responses: Apoptosis Induction and Cell Cycle Modulation in Research Cell Lines

A significant body of in vitro research has focused on the ability of 1,4-naphthoquinone derivatives to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle in cancer cell lines.

These compounds have been shown to trigger apoptosis through various mechanisms, often linked to the induction of oxidative stress. nih.gov For example, some derivatives induce apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins. nih.gov The activation of caspase cascades, which are central to the execution of apoptosis, has also been observed. nih.gov

In addition to inducing apoptosis, many naphthoquinone derivatives can cause cell cycle arrest at different phases, preventing cancer cells from proliferating. nih.gov For instance, some derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.govmdpi.com This arrest is often accompanied by a decrease in the levels of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins. mdpi.com The ability to induce both apoptosis and cell cycle arrest makes these compounds promising candidates for anticancer drug development. mdpi.com

Cytotoxic and Cell Cycle Effects of Naphthoquinone Derivatives in Cancer Cell Lines

| Compound Type | Cell Line(s) | Observed Effect(s) | Reference(s) |

|---|---|---|---|

| 7-methyljuglone (B1678795) derivatives | MCF-7, HeLa, SNO, DU145 | Significant toxicity, with IC50 values in the low micromolar range. | nih.gov |

| 5,7-dimethoxy-1,4-naphthoquinone derivative (9e) | HL-60 | Apoptosis induction and G2/M phase cell cycle arrest correlated with ROS generation. | nih.gov |

| 1,4-naphthoquinone derivatives (EPDMNQ and ENDMNQ) | Hep3B, HepG2, Huh7 | Inhibited proliferation and induced apoptosis through ROS-modulated pathways. | nih.gov |

| Janerin (a sesquiterpene lactone, for comparison) | THP-1 | G2/M phase cell cycle arrest and apoptosis induction. | mdpi.com |

Research on Antimicrobial Activity Mechanisms (In Vitro)

In addition to their anticancer properties, 1,4-naphthoquinone derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. nih.govnih.govscielo.brmdpi.com Their mechanisms of antimicrobial action are also multifaceted and often mirror their effects on mammalian cells.

The generation of ROS is a key strategy by which naphthoquinones exert their antimicrobial effects. nih.govresearchgate.net The resulting oxidative stress can damage microbial cell membranes, proteins, and DNA, leading to cell death. researchgate.netnih.gov For example, juglone (B1673114) has been shown to induce ROS production in bacterial cells, leading to DNA damage. nih.gov

Disruption of the microbial cell membrane is another important mechanism. Naphthoquinones can interfere with membrane permeability, leading to the leakage of essential intracellular components. mdpi.comnih.govnih.gov Studies have shown that some derivatives can cause significant damage to the cell membranes of both bacteria and fungi. mdpi.comnih.gov Furthermore, these compounds can inhibit key microbial enzymes and interfere with electron transport chains, disrupting cellular respiration. mdpi.com

Antimicrobial Activity of Naphthoquinone Derivatives

| Compound/Derivative Type | Target Microorganism(s) | Observed MIC/Activity | Proposed Mechanism(s) | Reference(s) |

|---|---|---|---|---|

| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Candida albicans and other fungi | MIC: 1.56-6.25 µg/mL | Disruption of fungal membrane permeability. | nih.gov |

| General 1,4-Naphthoquinones | Gram-positive and Gram-negative bacteria, yeast | Variable MICs | ROS production, alkylation, DNA intercalation. | nih.gov |

| IVS320 (a synthetic naphthoquinone) | Dermatophytes and Cryptococcus spp. | MIC: 3-28 µg/mL | Disruption of cell membrane permeability (K+ efflux). | nih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | Various bacteria and Candida albicans | MIC50: <0.6-14 µg/mL | Membrane damage, DNA leakage, respiratory chain disruption. | mdpi.com |

| Juglone | Staphylococcus aureus | MIC ≤ 0.125 µmol/L | ROS production leading to DNA damage. | nih.gov |

Structure Activity Relationship Sar Studies of Naphthoquinone Derivatives in Preclinical Research

Influence of Substituents at Specific Positions (e.g., C2, C3, C5) on the Naphthoquinone Core and their Impact on Biological Activity

The biological activity of 1,4-naphthoquinone (B94277) derivatives is highly dependent on the nature and position of substituents on the core structure. Modifications at the C2, C3, and C5 positions have been shown to be particularly critical in modulating their anticancer and other biological effects.

Substitutions at the C2 and C3 positions of the quinonoid ring significantly influence the molecule's properties and biological activity. For instance, the introduction of an amino group at the C2 position is a common strategy in the design of anticancer agents. A series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives demonstrated that the nature of the substituent on the amino group plays a crucial role in their cytotoxic activity against various cancer cell lines. nih.gov For example, m-acetylphenylamino-1,4-naphthoquinone showed potent activity against HepG2, HuCCA-1, and A549 cell lines, while p-acetylphenylamino-1,4-naphthoquinone was most effective against the MOLT-3 cell line. nih.gov

Further studies have shown that a phenylamino (B1219803) substituent at the C3 position is important for antiproliferative activity, and additional substitutions on this phenyl ring can either enhance or decrease this activity. mdpi.com For example, a 4-hydroxyphenylamino substituent at C3 was found to be critical for anticancer activity. mdpi.com In contrast, derivatives with 4-F-PhNH, 4-Cl-PhNH, 4-Br-PhNH, and 4-C2H5O-PhNH moieties at this position showed moderate anticancer activity. nih.gov The presence of a chlorine atom at the C2 position has also been found to significantly increase larvicidal activity against Aedes aegypti. journal-vniispk.ru

The C5 position on the benzenoid ring is another key site for modification. The presence of a hydroxyl group at C5, as seen in the natural product juglone (B1673114), is often associated with enhanced biological activity. mdpi.com Studies on 7-methyljuglone (B1678795) derivatives, which have a hydroxyl group at C5, revealed that further substitution at other positions, such as a fluoro group at C8 and a hydroxyl group at C2, can significantly enhance cytotoxicity against various cancer cell lines. nih.govresearchgate.net The presence of a hydroxyl group at C5 can enhance anti-proliferative activity. mdpi.com

The following table summarizes the cytotoxic activities of various substituted 1,4-naphthoquinone derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity (IC50 in µM) of Substituted 1,4-Naphthoquinone Derivatives

| Compound | Substituent(s) | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| m-acetylphenylamino-1,4-naphthoquinone | 2-(m-acetylphenylamino)-3-chloro | HepG2 | 4.758 | nih.gov |

| m-acetylphenylamino-1,4-naphthoquinone | 2-(m-acetylphenylamino)-3-chloro | HuCCA-1 | 2.364 | nih.gov |

| m-acetylphenylamino-1,4-naphthoquinone | 2-(m-acetylphenylamino)-3-chloro | A549 | 12.279 | nih.gov |

| p-acetylphenylamino-1,4-naphthoquinone | 2-(p-acetylphenylamino)-3-chloro | MOLT-3 | 2.118 | nih.gov |

| PD9 | 2-amino-3-chloro-5-hydroxy | DU-145 | 1-3 | nih.gov |

| PD10 | 2-amino-3-chloro-5-hydroxy | MDA-MB-231 | 1-3 | nih.gov |

| PD11 | 2-amino-3-chloro-5-hydroxy | HT-29 | 1-3 | nih.gov |

| 2-hydroxy-3-farnesyl-1,4-naphthoquinone | 2-hydroxy, 3-farnesyl | HT-29 | Most cytotoxic | researchgate.net |

| Compound 19 | 5-hydroxy-7-methyl-8-fluoro | HeLa | 5.3 | nih.gov |

| Compound 19 | 5-hydroxy-7-methyl-8-fluoro | DU145 | 6.8 | nih.gov |

| Compound 5 | 2,5-dihydroxy-7-methyl | HeLa | 10.1 | nih.gov |

| Compound 5 | 2,5-dihydroxy-7-methyl | DU145 | 9.3 | nih.gov |

Role of Functional Groups, including Alkoxy Moieties at the C5 Position, on Molecular Interactions and Observed Effects

Functional groups introduced onto the naphthoquinone scaffold play a pivotal role in defining the molecule's interactions with biological targets and its subsequent effects. Alkoxy groups, particularly at the C5 position, have been shown to modulate the biological activity of 1,4-naphthoquinones.

The introduction of an alkoxy group in place of a hydroxyl group can have a significant impact on activity. For instance, in a series of 1,4-naphthoquinone-based antiplasmodial agents, hydroxy-substituted analogues were found to be inactive, which was attributed to the ionization of the acidic hydroxyl group. nih.gov However, when this hydroxyl group was modified to an alkoxy substituent, the antiplasmodial activity was restored to the sub-100 nM range. nih.gov This suggests that the increased lipophilicity and the removal of an ionizable proton, which could affect cell permeability and interaction with the target, are crucial for this specific biological activity. nih.gov

In some cases, the presence of a hydroxyl group at C5 is considered essential for certain biological activities, such as antibacterial effects. Conversely, methoxylation at the C5 and/or C8 positions has been reported to render the compounds inactive against yeasts, highlighting the specific role of the hydroxyl group in these interactions. researchgate.net

The length and nature of the alkoxy chain can also influence activity. Studies on isoflavones, which share some structural similarities with the benzenoid ring of naphthoquinones, have shown that the alkoxy group contributes to cell permeability, thereby enhancing biological activity. nih.gov In these studies, the optimal length of the alkoxy chain was found to be critical for achieving the highest potency. nih.gov For 1,4-naphthoquinone derivatives, shorter alkoxy linkers appeared to be slightly more effective as antagonists of parasite growth. nih.gov

The introduction of a methoxy (B1213986) group can also influence the molecule's electronic properties and how it docks into the active site of a target protein. For example, a 2-(4-methoxyanilino)naphthalene-1,4-dione derivative showed that the oxygen atoms in the ketone and methoxy groups enhance the polarity of the molecule. nih.gov

Correlation between Electrochemical Redox Properties and Observed Biological Activities

A significant aspect of the biological activity of naphthoquinones is linked to their electrochemical redox properties. The ability of the quinone moiety to accept one or two electrons to form semiquinone or hydroquinone (B1673460) species, respectively, is a key determinant of their mechanism of action. researchgate.net This redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells.

Several studies have established a direct correlation between the redox potentials of naphthoquinone derivatives and their cytotoxic effects. For a series of lawsone derivatives, a definite correlation was found between their standard redox potentials (E°) and their inhibitory effects. nih.gov Similarly, for a panel of heterocyclic quinones, their first reduction potentials, determined at physiological pH, correlated significantly with their cytotoxic activities against a panel of 39 human cancer cell lines. nih.gov This suggests that the ease with which these compounds are reduced is directly related to their ability to induce cell death.

The cytotoxicity of naphthoquinones is often attributed to their ability to inhibit electron transport, uncouple oxidative phosphorylation, and form adducts with proteins, all of which are influenced by their redox properties. researchgate.net The introduction of different functional groups onto the 1,4-naphthoquinone ring can alter its oxidation/reduction and acid/base characteristics, thereby modifying its biological activity. researchgate.netresearchgate.net

The following table illustrates the correlation between the first reduction potential and the cytotoxic activity of some heterocyclic quinones.

Table 2: Correlation of First Reduction Potential and Cytotoxicity of Heterocyclic Quinones

| Compound | First Reduction Potential (Epc1, V vs. Ag/AgCl) | GI50 (µM) | LC50 (µM) | Reference |

|---|---|---|---|---|

| 2 | -0.32 | 0.831 | 1.86 | nih.gov |

| 3 | -0.33 | 0.617 | 1.35 | nih.gov |

| 4 | -0.37 | 0.282 | 1.05 | nih.gov |

| 6 | -0.42 | 0.234 | 0.832 | nih.gov |

| 7 | -0.47 | 0.071 | 0.724 | nih.gov |

| 8 | -0.49 | 0.045 | 0.398 | nih.gov |

| 9 | -0.55 | 13.18 | 77.7 | nih.gov |

| 11 | -0.58 | 9.33 | 56.2 | nih.gov |

| 12 | -0.50 | 0.282 | 1.02 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Naphthoquinone Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. tubitak.gov.tr This approach has been widely applied in naphthoquinone research to understand the key determinants of their activity and to guide the design of new, more potent derivatives.

QSAR models are developed by establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity, such as the 50% inhibitory concentration (IC50). These models can then be used to predict the activity of virtual compounds, saving time and resources in the drug discovery process.

Several QSAR studies have been conducted on 1,4-naphthoquinone derivatives. For instance, a QSAR investigation of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives provided good predictive performance for their anticancer activity. nih.gov The interpretation of the descriptors from these models revealed important physicochemical properties governing the cytotoxic activities. nih.gov

Another QSAR study was performed on 57 naphthoquinone derivatives as inhibitors of the pathogenic agent indoleamine 2,3-dioxygenase (IDO1). tubitak.gov.tr Both multiple linear regression (MLR) and artificial neural network (ANN) models were developed, with the ANN model showing superior predictive capabilities. tubitak.gov.tr Such studies help in identifying the structural requirements for potent inhibitory activity.

The general process of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.

Model Development: Statistical methods like MLR or ANN are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Interpretation and Application: The model is used to understand the SAR and to predict the activity of new, untested compounds.

QSAR methodologies are powerful tools in medicinal chemistry that complement experimental studies and accelerate the development of novel naphthoquinone-based therapeutic agents. nih.govtubitak.gov.tr

Emerging Research Applications of 1,4 Naphthalenedione, 5 Phenylmethoxy Analogs

Development as Photolabile Protecting Groups and in Photorelease Chemistry

The 1,4-naphthoquinone (B94277) framework is being explored for its potential in creating photolabile protecting groups (PPGs), also known as photoremovable masking groups. These groups are used to temporarily block a functional group in a molecule and can be removed with high precision using light. This process, often called photorelease, allows for the controlled release of biologically active compounds or other chemical species in a specific time and place.

Research has shown that derivatives of 1,4-naphthoquinone can be synthesized to mask a variety of functional groups, including alcohols, amines, and carboxylic acids. For instance, studies on compounds like 5-(ethylen-2-yl)-1,4-naphthoquinone demonstrate that they can efficiently release protected substrates upon irradiation with UV light, often with high quantum yields. The release mechanism is triggered by a photoenolization reaction of the naphthoquinone derivative. The resulting photoenol intermediate is highly reactive and rapidly expels the protected functional group.

Key findings in this area include:

Efficient Release: Naphthoquinone-based PPGs can release functional compounds such as alcohols, amines, carboxylic acids, and even phosphoric and sulfonic acids with high efficiency, often achieving release yields greater than 90% upon UV light irradiation (e.g., at λ = 360 nm). documentsdelivered.com

Tunable Properties: The photochemical reactivity and the wavelength of light required for cleavage can be tuned by modifying the substituents on the naphthoquinone ring. documentsdelivered.com This allows for the design of PPGs with specific absorption characteristics, potentially extending into the visible light spectrum to minimize damage to biological samples.

Reaction Mechanism: The photorelease process involves the formation of transient intermediates, such as photoenols, which have been detected using advanced spectroscopic techniques like laser flash photolysis and step-scan FTIR spectroscopy. sigmaaldrich.com The efficiency and pathway of the release are influenced by factors like the nature of the leaving group and the pH of the medium. sigmaaldrich.com

The development of these analogs is significant for applications requiring precise spatiotemporal control over chemical reactions, such as in drug delivery, materials science, and the study of cellular processes.

Potential Applications in Organic Electronic Materials Research (e.g., Organic Solar Cells, Light-Emitting Diodes)

The electron-accepting nature of the 1,4-naphthoquinone core makes its derivatives promising candidates for use in organic electronic materials. These materials are central to the development of next-generation technologies like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

In the context of organic electronics, molecules are often designed with distinct electron-donating and electron-accepting (D-A) components to facilitate charge separation and transport. The 1,4-naphthoquinone moiety serves as an excellent electron acceptor. By attaching various electron-donating groups to this core—conceptually similar to adding a phenylmethoxy group—researchers can create D-A systems with tailored electronic properties.

Recent research highlights include:

Electron Acceptor Properties: Menaquinones, which are derivatives of 2-methyl-1,4-naphthoquinone, are essential electron carriers in bacterial respiratory chains, demonstrating the intrinsic ability of the naphthoquinone scaffold to accept and transfer electrons. nih.gov This fundamental property is being harnessed for materials science.

Photoinduced Charge Transfer: Synthesized donor-acceptor molecules based on the naphthoquinone scaffold have been shown to exhibit photoinduced charge-transfer properties, a critical process for the function of organic solar cells. acs.org

Tuning Energy Levels: The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be systematically modified by changing the acceptor unit on a naphthyl-based dye. ed.ac.uk This tuning is crucial for matching the energy levels of donor and acceptor materials in OSCs to maximize device efficiency.

OLED Materials: While direct use of 5-(phenylmethoxy)-1,4-naphthalenedione is not widely reported, related structures like 1,8-naphthalimides are investigated as electron-transporting materials and emitters in OLEDs. nih.gov This suggests that the broader class of naphthalene-based di-carbonyl compounds possesses the necessary stability and electronic characteristics for such applications.

The table below summarizes the key electronic properties and potential applications of naphthoquinone analogs in organic electronics.

| Property | Relevance to Organic Electronics | Research Finding |

| Electron Acceptor Nature | Essential for creating donor-acceptor (D-A) pairs that facilitate charge separation in organic solar cells. | Naphthoquinones (menaquinones) act as electron shuttles in biological systems. nih.gov |

| Photoinduced Charge Transfer | The fundamental mechanism for generating current in organic photovoltaic devices. | Donor-acceptor naphthoquinone derivatives have been synthesized and shown to possess these properties. acs.org |

| Tunable HOMO/LUMO Levels | Allows for the optimization of energy level alignment between different layers in an electronic device for efficient charge transfer. | The LUMO energy level of naphthyl derivatives can be shifted by modifying the electron acceptor unit. ed.ac.uk |

| Luminescence | The ability to emit light upon electrical excitation is the basis for OLEDs. | Related 1,8-naphthalimide (B145957) derivatives are used as emitters in OLEDs. nih.gov |

This table is generated based on data from the text.

Utility as Molecular Probes for Investigating Biological Interactions

The ability of 1,4-naphthoquinone derivatives to interact with biological macromolecules makes them valuable tools for chemical biology. nih.gov They can be designed as molecular probes to study, visualize, and quantify biological processes and interactions. The reactivity of the naphthoquinone core, combined with the specificity that can be conferred by substituents, allows for the targeting of specific biomolecules.

The high electrophilicity of the naphthoquinone ring enables it to form covalent bonds with nucleophilic groups found in proteins, such as the thiol groups of cysteine residues. nih.gov This reactivity can be harnessed to label proteins or to act as inhibitors that bind to the active sites of enzymes.

Key research findings in this area include:

Probing Protein Interactions: Naphthoquinone derivatives have been used to study the binding interactions with critical proteins like human serum albumin (HSA), providing insight into how such molecules are transported in the bloodstream. scielo.br

Enzyme-Targeted Probes: Specific derivatives have been synthesized to act as substrates for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells. mdpi.comnih.gov The interaction and enzymatic conversion rate can be monitored, making these compounds probes for specific enzymatic activity. mdpi.com

Investigating Cellular Mechanisms: By introducing functional groups that enhance fluorescence or other detectable signals, naphthoquinone analogs can be used to track cellular uptake and localization, helping to elucidate mechanisms of action, such as the induction of apoptosis or autophagy in cancer cells. nih.gov

The design of a probe like a 5-(phenylmethoxy) substituted naphthoquinone could leverage the phenylmethoxy group to influence properties like solubility, lipophilicity, and non-covalent interactions with a target protein, while the naphthoquinone core provides the reactive or signaling component.

Role as Derivatization Reagents in Advanced Analytical Chemistry Techniques (Laboratory Scale)

In advanced analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Analogs of 1,4-naphthalenedione are emerging as effective derivatization reagents, particularly for use in High-Performance Liquid Chromatography (HPLC).

The reactivity of the naphthoquinone ring towards specific functional groups allows for the selective labeling of analytes that may otherwise lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection).

A prime example is the use of 1,4-naphthoquinone as a pre-column derivatization reagent for the analysis of aliphatic thiols, such as N-acetylcysteine (NAC). nih.gov The key features of this application are summarized below:

| Parameter | Description |

| Target Analyte | Aliphatic thiols (e.g., N-acetylcysteine) nih.gov |

| Reaction Conditions | Selective reaction at room temperature and neutral pH (7.5) with a short reaction time (5 minutes). nih.gov |

| Detection | The resulting adducts are colored and can be detected by UV-Vis spectrophotometry at a wavelength of 420 nm. nih.gov |

| Separation | The derivatives are separated using reversed-phase HPLC under isocratic conditions. nih.gov |

| Sensitivity | The method demonstrates high sensitivity, with a limit of detection around 20 pmol. nih.gov |

This table is generated based on data from the text.

Similarly, related compounds like 1,2-naphthoquinone-4-sulfonate have been successfully used as pre-column derivatization reagents for the HPLC analysis of amino acids. documentsdelivered.com The reaction creates stable, detectable derivatives that can be separated and quantified. The development of such reagents is crucial for the quality control of pharmaceuticals and dietary supplements, as well as for the analysis of biological samples. nih.govresearchgate.net The phenylmethoxy substituent on the target compound could potentially be modified to further enhance the detectability or alter the chromatographic behavior of the resulting derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing a phenylmethoxy group at the 5-position of 1,4-naphthalenedione?

- Answer: The phenylmethoxy group can be introduced via oxidative coupling or substitution reactions. For example, oxidative phenylamination using catalytic systems (e.g., transition metal catalysts) under inert atmospheres has been employed for related naphthoquinones. Characterization of intermediates via NMR and X-ray crystallography (as in ) ensures structural fidelity . Alternative routes may involve protecting-group strategies for hydroxyl precursors followed by methoxylation.

Q. Which spectroscopic techniques are most reliable for characterizing 5-(phenylmethoxy)-1,4-naphthalenedione?

- Answer: Nuclear Magnetic Resonance (NMR), particularly - and -NMR, is critical for confirming substitution patterns. Mass spectrometry (MS) provides molecular weight validation, as demonstrated in and for methyl- and hydroxy-substituted analogs . Infrared (IR) spectroscopy can confirm carbonyl and ether functional groups.

Q. What are the primary biological activities reported for 5-substituted 1,4-naphthalenediones?

- Answer: Derivatives like 5-hydroxy-1,4-naphthoquinone (juglone) exhibit antimicrobial, anticancer, and redox-modulating properties ( ). The phenylmethoxy group may enhance lipophilicity, influencing membrane permeability and activity in cellular assays .

Advanced Research Questions

Q. How do electronic effects of the 5-(phenylmethoxy) substituent influence the redox behavior of 1,4-naphthalenedione?

- Answer: The electron-donating methoxy group alters the quinone’s redox potential, which can be quantified via cyclic voltammetry. Comparative studies with hydroxyl or methyl substituents (e.g., ) reveal that methoxy groups stabilize semiquinone intermediates, impacting electron-transfer kinetics in biochemical systems .

Q. What experimental strategies can address contradictions in reported bioactivity data for 5-substituted 1,4-naphthalenediones?

- Answer: Discrepancies may arise from impurities, solvent effects, or assay protocols. Rigorous purification (e.g., HPLC, GC-MS as in ) and standardized bioassays (e.g., MIC for antimicrobial activity) are essential. Cross-referencing with structurally similar compounds (e.g., 5-hydroxy derivatives in ) can isolate substituent-specific effects .

Q. How can computational modeling guide the design of 5-(phenylmethoxy)-1,4-naphthalenedione derivatives for targeted protein interactions?

- Answer: Density Functional Theory (DFT) calculations predict charge distribution and binding affinities. Docking studies with proteins like cytochrome P450 ( ) or bacterial enzymes ( ) can identify optimal substituent configurations for inhibition. Experimental validation via crystallography or mutagenesis is recommended .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling 5-(phenylmethoxy)-1,4-naphthalenedione?

- Answer: Due to the compound’s potential hepatotoxicity and methemoglobinemia risks ( ), use personal protective equipment (PPE), fume hoods, and closed systems. Monitor for symptoms like dizziness or cyanosis. Storage should avoid oxidizing agents and light .

Q. How can researchers optimize reaction yields for 5-(phenylmethoxy)-1,4-naphthalenedione synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.